molecular formula C20H15BrN2O4S B270169 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate

Cat. No. B270169
M. Wt: 459.3 g/mol
InChI Key: JFPRJPAKNWPVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate, commonly known as BOS-102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BOS-102 belongs to the class of compounds known as sulfanyl-oxadiazoles and has shown promising results in preclinical studies as an anti-cancer agent.

Mechanism of Action

The exact mechanism of action of BOS-102 is not fully understood. However, studies have suggested that BOS-102 induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. BOS-102 has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, in cancer cells. Additionally, BOS-102 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
BOS-102 has been shown to exhibit potent cytotoxicity against cancer cells, while exhibiting low toxicity towards normal cells. BOS-102 has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases. Additionally, BOS-102 has been shown to inhibit the migration and invasion of cancer cells, which is a key step in cancer metastasis.

Advantages and Limitations for Lab Experiments

BOS-102 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, BOS-102 exhibits potent cytotoxicity against cancer cells, making it a valuable tool for studying cancer biology. However, BOS-102 has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, BOS-102 has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of BOS-102. Firstly, further studies are needed to elucidate the exact mechanism of action of BOS-102, which will help in the development of more effective therapeutic agents. Secondly, studies are needed to evaluate the efficacy of BOS-102 in vivo, which will help in the development of more effective cancer therapies. Lastly, studies are needed to evaluate the potential therapeutic applications of BOS-102 in other diseases, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, BOS-102 is a novel compound that has shown promising results in preclinical studies as an anti-cancer agent. BOS-102 exhibits potent cytotoxicity against cancer cells, while exhibiting low toxicity towards normal cells. Additionally, BOS-102 exhibits anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases. Further studies are needed to elucidate the exact mechanism of action of BOS-102 and evaluate its potential therapeutic applications.

Synthesis Methods

BOS-102 is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 2-butyn-1-ol, followed by the reaction of the resulting product with sodium hydride and 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to yield high purity and yield of BOS-102.

Scientific Research Applications

BOS-102 has been extensively studied for its potential anti-cancer properties. Preclinical studies have demonstrated that BOS-102 exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BOS-102 has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, BOS-102 has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases.

properties

Product Name

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate

Molecular Formula

C20H15BrN2O4S

Molecular Weight

459.3 g/mol

IUPAC Name

4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 4-methoxybenzoate

InChI

InChI=1S/C20H15BrN2O4S/c1-25-17-10-6-15(7-11-17)19(24)26-12-2-3-13-28-20-23-22-18(27-20)14-4-8-16(21)9-5-14/h4-11H,12-13H2,1H3

InChI Key

JFPRJPAKNWPVAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.